![molecular formula C10H9NOS B1325032 [4-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 454678-91-2](/img/structure/B1325032.png)
[4-(1,3-Thiazol-2-yl)phenyl]methanol
Overview
Description
[4-(1,3-Thiazol-2-yl)phenyl]methanol is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is primarily used in research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with thiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Thiazol-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole-substituted phenylmethane.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(1,3-thiazol-2-yl)benzaldehyde or 4-(1,3-thiazol-2-yl)benzoic acid.
Reduction: Formation of 4-(1,3-thiazol-2-yl)phenylmethane.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Organic Synthesis
[4-(1,3-Thiazol-2-yl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
- Reduction: Capable of being reduced to form various alcohol derivatives.
- Substitution Reactions: The hydroxyl group can be replaced by other functional groups.
These reactions highlight its versatility as a synthetic intermediate in the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
The compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity: Studies indicate that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported that are comparable to standard antibiotics such as oxytetracycline .
- Antifungal Activity: It shows promising antifungal effects against various fungal strains, with some derivatives exhibiting potent activity at low concentrations .
- Antitumor Activity: Research suggests that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cancer cell proliferation through modulation of cancer-related signaling pathways .
Medicinal Chemistry
The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological macromolecules positions it as a potential therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
Anticholinesterase Activity
A study demonstrated that thiazole derivatives could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition is particularly relevant for developing treatments for Alzheimer's disease .
Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured through MIC values compared to established antibiotics .
Cancer Cell Line Studies
Research involving cancer cell lines has revealed that thiazole derivatives can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth. These findings support the potential use of such compounds in anticancer therapies .
Data Tables
The following table summarizes the biological activities and corresponding MIC values for this compound and related compounds:
Mechanism of Action
The mechanism of action of [4-(1,3-Thiazol-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but lacking the phenylmethanol group.
Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.
Thiazolidine: A saturated derivative of thiazole, used in medicinal chemistry.
Uniqueness
[4-(1,3-Thiazol-2-yl)phenyl]methanol is unique due to the presence of both the thiazole ring and the phenylmethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Biological Activity
The compound [4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS Number: 454678-91-2) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 191.248 g/mol
InChI Key: QOLUYHARONOGNO-UHFFFAOYSA-N
The structure of this compound features a thiazole ring substituted with a phenyl group and a hydroxymethyl group. This unique structure is thought to contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. For instance, a study demonstrated that thiazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics like Oxytetracycline, showing between twofold and 16-fold increased antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
This compound | 8 | 9 |
Oxytetracycline | 8 | 10 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been investigated. A specific derivative showed potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC values of 5.73 µM and 12.15 µM, respectively. Mechanistic studies indicated that the compound inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2), promoting apoptosis and cell cycle arrest in cancer cells .
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC (µM) |
---|---|---|
This compound | MCF-7 | 5.73 |
MDA-MB-231 | 12.15 | |
Staurosporine | MCF-7 | 6.77 |
MDA-MB-231 | 7.03 |
Other Biological Activities
Thiazole derivatives are also noted for their anti-inflammatory , antiviral , and antifungal properties. Compounds similar to this compound have shown efficacy in treating conditions such as hypertension, diabetes, and various infectious diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound had a significant inhibitory effect on bacterial growth compared to control groups.
Case Study 2: Cancer Cell Line Response
Another research focused on the response of breast cancer cell lines to thiazole derivatives revealed that this compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(1,3-Thiazol-2-yl)phenyl]methanol, and how can reaction conditions be optimized?
Answer: A widely used method involves condensation reactions between thiazole precursors and aromatic aldehydes. For example, thiazole derivatives can be synthesized via refluxing 2-amino-thiazole with substituted benzaldehydes in ethanol or acetic acid, followed by recrystallization . Key optimization parameters include:
- Catalyst selection : Acetic acid (2–3 drops) enhances Schiff base formation in ethanol .
- Reaction time : Extended reflux durations (e.g., 7 hours) improve yields for imine-linked derivatives .
- Solvent choice : Ethanol is preferred for its balance of polarity and boiling point, aiding in product precipitation .
Q. How can structural characterization of this compound be performed?
Answer: A multi-technique approach is recommended:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm substituent positions and hydrogen bonding interactions (e.g., OH groups in methanol moieties) .
- Infrared (IR) spectroscopy : Peaks at ~3200–3500 cm⁻¹ indicate hydroxyl (-OH) stretching, while thiazole ring vibrations appear near 1600 cm⁻¹ .
- Elemental analysis : Verify purity by comparing calculated vs. experimental C, H, N, and S percentages .
Q. What purification strategies are effective for thiazole-containing compounds like this compound?
Answer: Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound derivatives?
Answer: Single-crystal X-ray diffraction provides definitive structural data. For example:
- Software tools : SHELXL (for refinement) and SIR97 (for direct methods) resolve ambiguities in bond lengths and angles .
- Key metrics : Monitor R-factors (e.g., R = 0.071 in related thiazole-sulfamoyl structures) and data-to-parameter ratios (>15:1 ensures reliability) .
- Hydrogen bonding : Centrosymmetric dimers via N–H···N interactions (observed in thiazole derivatives) stabilize crystal packing .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA gyrase or tubulin .
Q. How can synthetic derivatives of this compound be designed to enhance pharmacological properties?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability .
- Hybrid scaffolds : Fusion with triazole or benzimidazole moieties (e.g., compound 9c in ) enhances dual-target inhibition .
- QSAR modeling : Correlate Hammett constants (σ) or logP values with bioactivity to guide rational design .
Q. Data Contradictions and Resolution
Q. How should researchers address inconsistencies in crystallographic data for thiazole derivatives?
Answer: Discrepancies in bond lengths or angles may arise from:
- Software limitations : SHELX and SIR97 differ in handling twinned data or high-resolution refinements. Cross-validate results using both tools .
- Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) minimizes atomic displacement errors .
Q. Why do biological activity results vary across structurally similar thiazole derivatives?
Answer: Subtle structural changes (e.g., para- vs. meta-substituents) alter pharmacokinetics. For example:
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLUYHARONOGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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